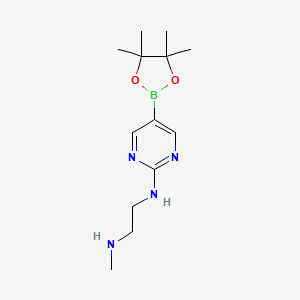![molecular formula C11H10O2S B13353786 4-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde](/img/structure/B13353786.png)
4-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their five-membered ring structure containing a sulfur atom. This specific compound is characterized by the presence of a methoxy group at the 4-position, a methyl group at the 2-position, and an aldehyde group at the 3-position on the benzo[b]thiophene ring. Thiophene derivatives have garnered significant interest due to their diverse applications in medicinal chemistry, material science, and industrial chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 2-methylthiophene with appropriate aldehyde precursors under acidic or basic conditions. Another approach includes the use of aryne intermediates reacting with alkynyl sulfides to form the benzo[b]thiophene core .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .
化学反応の分析
Types of Reactions: 4-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and methyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.
Major Products Formed:
Oxidation: Formation of 4-Methoxy-2-methylbenzo[b]thiophene-3-carboxylic acid.
Reduction: Formation of 4-Methoxy-2-methylbenzo[b]thiophene-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals
作用機序
The mechanism of action of 4-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde is primarily attributed to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy and methyl groups can modulate the compound’s lipophilicity and membrane permeability, influencing its biological activity .
類似化合物との比較
- 2-Methylbenzo[b]thiophene-3-carbaldehyde
- 3-Methylbenzo[b]thiophene-2-carboxaldehyde
- 4-Methoxybenzo[b]thiophene-3-carbaldehyde
Comparison: 4-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and biological activity. Compared to its analogs, the presence of both methoxy and methyl groups provides a distinct electronic environment, potentially enhancing its interactions with biological targets and its stability under various conditions .
特性
分子式 |
C11H10O2S |
|---|---|
分子量 |
206.26 g/mol |
IUPAC名 |
4-methoxy-2-methyl-1-benzothiophene-3-carbaldehyde |
InChI |
InChI=1S/C11H10O2S/c1-7-8(6-12)11-9(13-2)4-3-5-10(11)14-7/h3-6H,1-2H3 |
InChIキー |
FEVJAIDEEAGWTD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=CC=C2S1)OC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


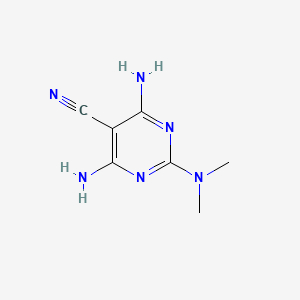

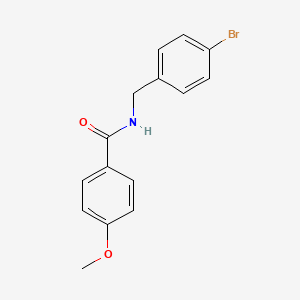
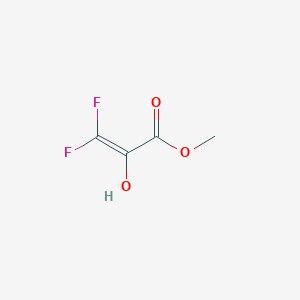
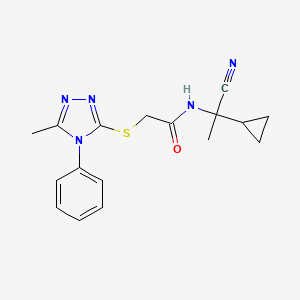
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13353742.png)
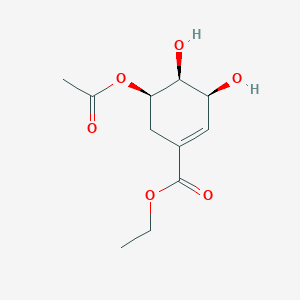
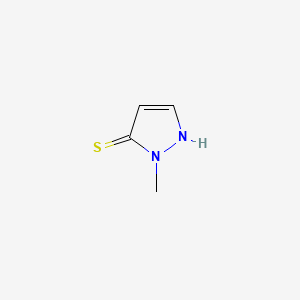
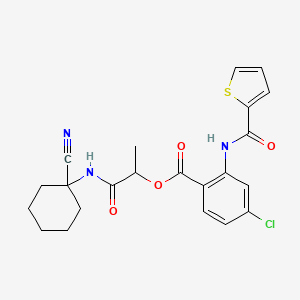
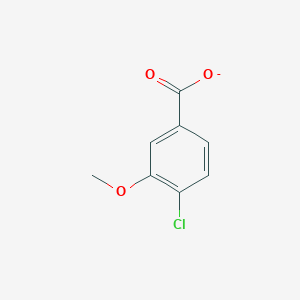
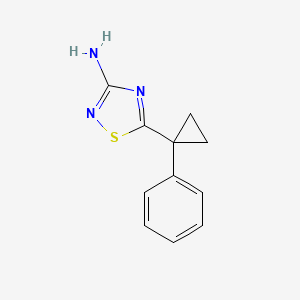
![1-(1,3-Dioxoisoindolin-2-yl) 4-methyl bicyclo[2.2.1]heptane-1,4-dicarboxylate](/img/structure/B13353792.png)
![N-Benzyl-9-((3aR,4R,6S,6aS)-6-(bromomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B13353813.png)
